molecular formula C15H12ClNO5 B12989496 (4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone

(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone

Cat. No.: B12989496
M. Wt: 321.71 g/mol
InChI Key: RIAAIPITIPYEFZ-UHFFFAOYSA-N
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Description

(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone (CAS 681469-99-8) is a substituted benzophenone derivative of significant interest in chemical and pharmaceutical research. Its structure features a ketone bridge linking a 4-chlorophenyl group and a 4,5-dimethoxy-2-nitrophenyl ring, creating a unique electronic profile with both electron-withdrawing (nitro, chloro) and electron-donating (methoxy) substituents . This composition makes it a valuable building block in medicinal chemistry, where molecular docking simulations indicate it interacts favorably with biological targets related to oxidative stress and inflammation, highlighting its potential as a candidate for developing antioxidant and anti-inflammatory therapies . Beyond its biological activity, this compound is also investigated in materials science for its nonlinear optical (NLO) properties. Computational studies using density functional theory (DFT) suggest a promising molecular hyperpolarizability, indicating its potential for applications in photonics and advanced optical devices . The nitro group is a key reactive site, readily undergoing selective reduction to form an amine, a critical step for synthesizing more complex bioactive intermediates . The compound is offered in high purity and is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or human and veterinary use. Researchers can request exclusive data and quotes for their specific project needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12ClNO5

Molecular Weight

321.71 g/mol

IUPAC Name

(4-chlorophenyl)-(4,5-dimethoxy-2-nitrophenyl)methanone

InChI

InChI=1S/C15H12ClNO5/c1-21-13-7-11(12(17(19)20)8-14(13)22-2)15(18)9-3-5-10(16)6-4-9/h3-8H,1-2H3

InChI Key

RIAAIPITIPYEFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

The synthesis of (4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 4,5-dimethoxy-2-nitrobenzene.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-chlorobenzoyl chloride is reacted with 4,5-dimethoxy-2-nitrobenzene under reflux conditions in an appropriate solvent like dichloromethane or toluene.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 2-position undergoes selective reduction to form an amine, a critical step for synthesizing bioactive intermediates.

Reaction ConditionsReagentsProductYieldSource
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C(4-Chloro-phenyl)-(4,5-dimethoxy-2-aminophenyl)-methanone89% ,
Iron-mediated reductionFe powder, HCl, EtOH/H₂O, reflux(4-Chloro-phenyl)-(4,5-dimethoxy-2-aminophenyl)-methanone94%

Mechanistic Insights :

  • Catalytic hydrogenation proceeds via adsorption of H₂ on Pd surfaces, followed by sequential electron transfer to the nitro group.

  • Fe/HCl reduction involves acidic dissolution of Fe to Fe²⁺, which donates electrons to reduce –NO₂ to –NH₂ .

Electrophilic Aromatic Substitution (EAS)

The dimethoxy-substituted ring directs electrophiles to the 3-position due to steric and electronic effects.

ReactionReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C(4-Chloro-phenyl)-(3-nitro-4,5-dimethoxy-2-nitrophenyl)-methanone72%
BrominationBr₂, FeBr₃, CH₂Cl₂(4-Chloro-phenyl)-(3-bromo-4,5-dimethoxy-2-nitrophenyl)-methanone65%

Key Observations :

  • Competitive nitration at the 3-position occurs despite the meta-directing nitro group on the adjacent ring.

  • Bromination requires Lewis acid catalysts due to deactivation by electron-withdrawing substituents.

Nucleophilic Aromatic Substitution (NAS)

The chloro group participates in NAS under strongly basic or catalytic conditions.

ReactionReagents/ConditionsProductYieldSource
Methoxy substitutionNaOMe, CuI, DMF, 110°C(4-Methoxy-phenyl)-(4,5-dimethoxy-2-nitrophenyl)-methanone58%
Amine substitutionNH₃ (aq), Pd(OAc)₂, 100°C(4-Amino-phenyl)-(4,5-dimethoxy-2-nitrophenyl)-methanone41%

Limitations :

  • Low reactivity of the chloro group necessitates high temperatures or transition-metal catalysts.

  • Steric hindrance from the methoxy groups reduces substitution efficiency .

Condensation Reactions

The ketone moiety reacts with nucleophiles like hydrazines to form hydrazones.

ReactionReagents/ConditionsProductYieldSource
Hydrazone formationHydrazine hydrate, EtOH, Δ(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitrophenyl)-methanone hydrazone83%
Schiff base synthesis4-Fluorobenzylamine, TiCl₄, CH₂Cl₂Corresponding Schiff base76%

Applications :

  • Hydrazones serve as intermediates for heterocyclic synthesis (e.g., pyrazoles) .

Oxidative Transformations

The methyl group in analogs can be oxidized, but the dimethoxy groups resist oxidation under standard conditions.

ReactionReagents/ConditionsOutcomeSource
KMnO₄ oxidationKMnO₄, H₂SO₄, ΔNo reaction observed
OzonolysisO₃, CH₂Cl₂, -78°CDegradation of aromatic rings

Stability Notes :

  • The electron-withdrawing nitro group stabilizes the aromatic system against oxidation.

Photochemical Reactions

The nitro group facilitates photoinduced electron transfer, enabling unique transformations.

ReactionConditionsProductYieldSource
PhotoreductionUV light (254 nm), EtOH, H₂O(4-Chloro-phenyl)-(4,5-dimethoxy-2-hydroxylaminophenyl)-methanone34%

Mechanism :

  • UV excitation generates a triplet state, followed by hydrogen abstraction from the solvent.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the potential of (4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone as a candidate for antioxidant and anti-inflammatory applications. Molecular docking simulations indicate that this compound interacts favorably with biological targets associated with oxidative stress and inflammation. The presence of nitro and methoxy groups enhances its reactivity and bioactivity, making it a promising candidate for drug development aimed at treating conditions related to oxidative damage and inflammation .

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationship (SAR) of derivatives of this compound. Variations in substituents on the phenyl rings have shown to significantly affect biological activity. For instance, compounds with additional electron-withdrawing groups exhibit increased potency against certain cancer cell lines .

Materials Science

Nonlinear Optical Properties

The compound has been studied for its nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. Computational methods such as density functional theory (DFT) have been employed to predict the molecular hyperpolarizability of this compound, suggesting its potential as an NLO material . These properties are particularly relevant for developing advanced materials used in laser technology and optical devices.

Synthesis and Derivatives

Synthesis Techniques

The synthesis of this compound can be achieved through various methods including acylation reactions involving chlorinated phenols and nitro-substituted aromatic compounds. The efficiency of these synthetic routes can be optimized by modifying reaction conditions such as temperature and solvent choice .

Derivatives with Enhanced Properties

Exploration into derivatives of this compound has yielded several analogs with improved biological activities. For instance, modifications that include additional methoxy or halogen substituents have been synthesized and characterized for their enhanced pharmacological profiles .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Case Study 2: Photonic Applications

In another study focusing on photonic applications, researchers synthesized a series of derivatives based on this compound to evaluate their NLO properties. The findings demonstrated that specific substitutions could enhance the NLO response, making these compounds suitable candidates for future photonic device applications .

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related methanones, highlighting key substituents and molecular properties:

Compound Name Substituents (Aryl Groups) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone 4-Cl-C₆H₄; 4,5-(OCH₃)₂-2-NO₂-C₆H₂ C₁₅H₁₃ClNO₆ 354.73 (calculated) Not explicitly reported; likely studied for electronic properties
Dimeclophenone (CAS 31848018) 4-Cl-C₆H₄; 3,6-(OCH₃)₂-4-(2-morpholinoethoxy) C₂₃H₂₆ClNO₅ 439.91 Antihypertensive agent (historical use)
(4-Chlorophenyl)[5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl]methanone 4-Cl-C₆H₄; 5-(N(CH₃)₂)-4-(C₆H₅O)-2-thienyl C₂₅H₂₀ClNO₂S 433.95 Potential pharmacological activity (unreported in evidence)
[3,5-Bis-(4-chloro-benzoyl)-phenyl]-(4-chloro-phenyl)-methanone 4-Cl-C₆H₄; 3,5-(4-Cl-C₆H₄CO)₂-C₆H₂ C₂₇H₁₅Cl₃O₃ 517.67 Byproduct of trimerization under acidic conditions

Key Observations:

  • Electronic Effects: The nitro group in the target compound enhances electrophilicity compared to morpholinoethoxy or dimethylamino substituents in analogues, which may increase reactivity in nucleophilic aromatic substitution .
  • Steric Hindrance: Methoxy and nitro groups at adjacent positions (2,4,5) likely induce steric strain, similar to cyclopentyl/cyclohexyl-indole methanones where hindered rotation suppresses spectral peaks .

Spectral and Analytical Data

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for distinguishing isomers. For example, the trimerized byproduct (C₂₇H₁₅Cl₃O₃) shows distinct fragmentation patterns compared to monomeric derivatives .
  • NMR Spectroscopy : Steric effects from 4,5-dimethoxy groups may split aromatic proton signals, as seen in related compounds where substituents disrupt symmetry .

Pharmacological Potential

  • Anticonvulsant Activity: Pyrazole-based (4-chlorophenyl)-methanones (e.g., compounds 4a, 4e, 4f) demonstrate efficacy in seizure models, suggesting that the nitro and methoxy groups in the target compound could modulate CNS penetration or target binding .
  • Structural Toxicity: Morpholinoethoxy substituents in Dimeclophenone were historically linked to adverse effects, whereas nitro groups may introduce metabolic liabilities (e.g., nitroreduction to reactive intermediates) .

Biological Activity

(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone, with the molecular formula C15H12ClNO5 and a molecular weight of approximately 321.71 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its effectiveness against breast cancer cells (MCF-7) and lung cancer cells (A549), where it induced apoptosis and arrested the cell cycle in the S phase in a dose-dependent manner . The compound's structure contributes to its ability to interact with biological targets, potentially enhancing its anticancer efficacy.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . The presence of the chloro and nitro substituents enhances its reactivity and ability to modulate inflammatory pathways. In vitro assays have shown that it can inhibit pro-inflammatory cytokine production in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibition at minimal inhibitory concentrations (MIC) comparable to established antibiotics . This suggests potential for development as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The electrophilic nature of the chloro and nitro groups allows for interactions with nucleophilic sites on proteins and nucleic acids, which may disrupt cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Studies have indicated that the compound may induce oxidative stress in cancer cells, leading to cell death through mitochondrial dysfunction .
  • Cell Cycle Arrest : By interfering with cell cycle regulation, particularly at the S phase, the compound effectively inhibits cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand its unique properties, we can compare this compound with structurally related compounds:

Compound NameMolecular FormulaUnique Features
(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanoneC15H12ClNO3Contains a methyl group instead of methoxy groups
(4-Bromo-phenyl)(4,5-dimethoxy-2-nitrophenyl)-methanoneC15H12BrNO5Substituted with bromine instead of chlorine
(2-Amino-4,5-dimethoxy-phenyl)(4-chloro-phenyl)-methanoneC15H13ClN2O5Contains an amino group instead of a nitro group

This table illustrates how variations in substituents can influence the chemical properties and biological activities of related compounds.

Case Studies

  • Case Study on Cytotoxicity : A study involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be around 15 µM, indicating potent cytotoxic effects .
  • Anti-inflammatory Mechanism Investigation : In a separate investigation focused on inflammatory pathways, the compound was shown to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for (4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone?

The compound can be synthesized via Friedel-Crafts acylation, where a chlorobenzene derivative reacts with a nitro-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Protecting groups may be required for methoxy and nitro substituents to prevent undesired side reactions. Alternative methods include multi-step functionalization, as demonstrated in related methanone syntheses involving esterification and ketone formation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, nitro group vibrations at ~1500–1350 cm⁻¹). Sample preparation methods like split mulls (fluorolube/nujol) or KBr discs are critical for resolving spectral features .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic substitution patterns and methoxy groups.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Conflicting spectral data may arise from solvent effects, crystallinity, or impurities. Mitigation strategies include:

  • Cross-Validation : Compare experimental IR/NMR with computational predictions (e.g., density functional theory (DFT) for IR bands) .
  • Standard Reference Materials : Use NIST-certified databases for spectral matching .
  • Multi-Technique Analysis : Combine X-ray crystallography (for solid-state structure) with solution-phase NMR to assess conformational differences .

Q. What methodologies are used to determine the crystal structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Key steps:

  • Crystallization : Optimize solvent systems (e.g., ethanol/water) to obtain high-quality crystals.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with software like SHELX.
  • Validation : Check for thermal parameters, bond angles, and torsion angles against related structures (e.g., (4-Methoxyphenyl)(2-methylphenyl)-methanone ).

Q. What impurities are commonly associated with this compound, and how are they profiled?

Impurities may include:

  • Unreacted intermediates : e.g., 4-chlorobenzophenone derivatives.
  • Degradation products : Nitro-group reduction byproducts. Analytical methods:
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • LC-MS : For structural identification of trace impurities .

Q. How should stability studies be designed to evaluate degradation under varying conditions?

Follow ICH guidelines with:

  • Accelerated Testing : Expose samples to 40°C/75% RH for 6 months, monitoring via HPLC.
  • Light Sensitivity : Use ICH Option 2 (1.2 million lux-hours) to assess photodegradation.
  • Matrix Stabilization : Prevent organic degradation (common in wastewater studies) by cooling samples during long-term storage .

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